Cas no 2309459-91-2 (4-Amino-N,N-dimethylpyridine-3-carboxamide;hydrochloride)

4-Amino-N,N-dimethylpyridine-3-carboxamide hydrochloride is a pyridine derivative with a carboxamide functional group, widely used in pharmaceutical and organic synthesis applications. Its hydrochloride salt form enhances solubility and stability, making it suitable for precise formulation in research and industrial processes. The compound serves as a versatile intermediate in the development of active pharmaceutical ingredients (APIs) and fine chemicals. Its structural features, including the amino and dimethylamide substituents, facilitate further functionalization, enabling tailored modifications for target applications. The product is characterized by high purity and consistent quality, ensuring reliable performance in synthetic workflows. Proper handling and storage under controlled conditions are recommended to maintain its integrity.
4-Amino-N,N-dimethylpyridine-3-carboxamide;hydrochloride structure
2309459-91-2 structure
Product Name:4-Amino-N,N-dimethylpyridine-3-carboxamide;hydrochloride
CAS No:2309459-91-2
MF:C8H12ClN3O
MW:201.653380393982
CID:6376815
PubChem ID:138991041
Update Time:2025-10-21

4-Amino-N,N-dimethylpyridine-3-carboxamide;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-amino-N,N-dimethylpyridine-3-carboxamide hydrochloride
    • EN300-7352647
    • 4-Amino-N,N-dimethylpyridine-3-carboxamide;hydrochloride
    • 2309459-91-2
    • Inchi: 1S/C8H11N3O.ClH/c1-11(2)8(12)6-5-10-4-3-7(6)9;/h3-5H,1-2H3,(H2,9,10);1H
    • InChI Key: LIYIXYHDOOWFDD-UHFFFAOYSA-N
    • SMILES: Cl.O=C(C1C=NC=CC=1N)N(C)C

Computed Properties

  • Exact Mass: 201.0668897g/mol
  • Monoisotopic Mass: 201.0668897g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 170
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.2Ų

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Additional information on 4-Amino-N,N-dimethylpyridine-3-carboxamide;hydrochloride

Introduction to 4-Amino-N,N-dimethylpyridine-3-carboxamide;hydrochloride (CAS No: 2309459-91-2)

4-Amino-N,N-dimethylpyridine-3-carboxamide;hydrochloride, identified by its CAS number 2309459-91-2, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This compound belongs to the pyridine derivative class, a family of molecules renowned for their diverse biological activities and utility in medicinal chemistry. The structural features of this molecule, particularly the presence of an amino group at the 4-position, a dimethylated nitrogen at the 3-position, and a carboxamide functionality, make it a versatile scaffold for further chemical modifications and biological evaluations.

The hydrochloride salt form of 4-amino-N,N-dimethylpyridine-3-carboxamide enhances its solubility in aqueous solutions, which is a critical factor for pharmaceutical applications. This solubility profile facilitates its use in various biochemical assays and drug formulation processes. The compound’s stability under standard storage conditions also makes it a reliable reagent for both laboratory research and industrial-scale synthesis.

In recent years, the interest in pyridine-based compounds has surged due to their broad spectrum of biological activities. Researchers have been exploring these molecules for their potential in treating various diseases, including cancer, neurological disorders, and infectious diseases. The unique structural motifs present in 4-amino-N,N-dimethylpyridine-3-carboxamide;hydrochloride contribute to its ability to interact with biological targets such as enzymes and receptors, making it a promising candidate for drug development.

One of the most compelling aspects of this compound is its role as a key intermediate in the synthesis of more complex pharmacophores. The carboxamide group can be further functionalized through various chemical reactions, such as coupling with amino acids or other heterocyclic compounds, to generate novel molecules with enhanced biological properties. This flexibility has made 4-amino-N,N-dimethylpyridine-3-carboxamide;hydrochloride a valuable building block in medicinal chemistry.

Recent studies have highlighted the compound’s potential in inhibiting certain enzymes that are overexpressed in cancer cells. For instance, researchers have demonstrated that derivatives of this molecule can interfere with the activity of kinases, which are crucial enzymes in signal transduction pathways involved in cell proliferation and survival. By modulating kinase activity, these derivatives may offer a therapeutic edge in combating cancer.

Moreover, the amino and dimethylamino groups in 4-amino-N,N-dimethylpyridine-3-carboxamide;hydrochloride provide opportunities for further derivatization to improve pharmacokinetic properties such as bioavailability and metabolic stability. For example, incorporating fluorine atoms or other electronegative substituents can enhance binding affinity to biological targets while minimizing off-target effects. Such modifications are essential for developing drugs that are both effective and safe.

The hydrochloride salt form also contributes to the compound’s overall bioavailability by improving its dissolution rate. This is particularly important for oral formulations where rapid absorption is desired. Additionally, the stability of the hydrochloride salt ensures that the compound remains potent throughout its shelf life, reducing waste and ensuring consistent performance in clinical trials.

Another area where 4-amino-N,N-dimethylpyridine-3-carboxamide;hydrochloride has shown promise is in the treatment of neurological disorders. Pyridine derivatives have been extensively studied for their potential to modulate neurotransmitter systems. For example, some derivatives exhibit properties similar to those of acetylcholinesterase inhibitors, which are used to treat Alzheimer’s disease. By fine-tuning the structure of this compound, researchers aim to develop more effective treatments for cognitive impairments.

The synthesis of 4-amino-N,N-dimethylpyridine-3-carboxamide;hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound on an industrial scale with minimal environmental impact. Green chemistry principles are increasingly being applied to develop more sustainable synthetic routes, reducing waste and energy consumption without compromising on quality.

In conclusion, 4-amino-N,N-dimethylpyridine-3-carboxamide;hydrochloride (CAS No: 2309459-91-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing novel drugs targeting various diseases. The recent advancements in understanding its biological activities and synthetic methodologies underscore its importance as a tool in modern drug discovery.

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